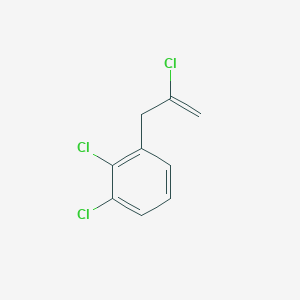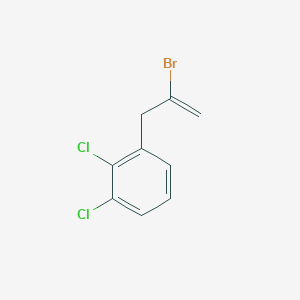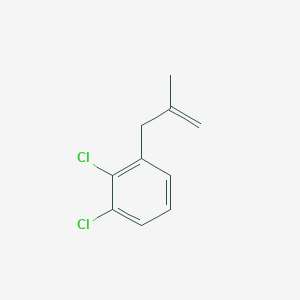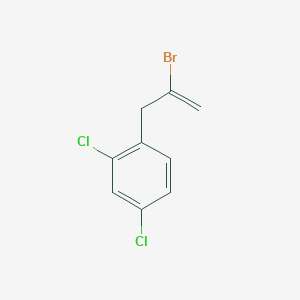
4-(3,4-Difluorophenyl)-1-butene
Übersicht
Beschreibung
4-(3,4-Difluorophenyl)-1-butene, also known as 4-Difluorophenyl-1-butene (4-DFB), is a synthetic compound that has recently been studied for its potential applications in medical research. 4-DFB is a fluorinated alkyl-substituted polycyclic aromatic hydrocarbon, which is a type of molecule that has been shown to possess a wide range of biological activities. 4-DFB is of particular interest due to its ability to interact with a variety of biological targets, including proteins, enzymes and receptors.
Wissenschaftliche Forschungsanwendungen
Ethylene Dimerization and Butene-1 Production
One significant application of compounds related to "4-(3,4-Difluorophenyl)-1-butene" in scientific research is in the field of ethylene dimerization, where the focus is on optimizing processes like the Alphabutol Technology for producing Butene-1. Butene-1 serves as a crucial co-monomer in manufacturing high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), highlighting the importance of enhancing selectivity and addressing operational challenges such as fouling in production processes (Alenezi, Manan, & Zaidel, 2019).
Gas Separations and Purification
Another area where related compounds find utility is in gas separation and purification technologies, such as the utilization of supported ionic liquid membranes (SILMs) for improving the efficiency of CO2/N2 and CO2/CH4 separations. This research underscores the potential for enhancing the selectivity and performance of SILMs in critical industrial applications, including carbon capture and olefin/paraffin separations (Scovazzo, 2009).
Hazard and Risk Assessment
Research also extends to understanding the health implications of related chemical exposures. Studies on butadiene, for instance, examine DNA and hemoglobin adducts to assess cancer risks associated with exposure, providing insights into the genetic and biochemical mechanisms underlying toxicological effects (Swenberg et al., 2001).
Catalysis and Chemical Transformations
The conversion of ethylene to higher olefins, including butylenes, through gas-phase conversion processes involving heterogeneous catalysts represents another application. This research aims at developing technologies to produce valuable chemicals from ethylene, addressing the supply-demand imbalances in petrochemical feedstocks (Ghashghaee, 2018).
Eigenschaften
IUPAC Name |
4-but-3-enyl-1,2-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h2,5-7H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXFYMIHWRKQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















